
2,6-Di(1H-indol-3-yl)piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di(1H-indol-3-yl)piperidin-4-one is a compound that features a piperidinone core substituted with two indole groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(1H-indol-3-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with piperidinone precursors in the presence of catalysts. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2,6-Di(1H-indol-3-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole rings .
Scientific Research Applications
2,6-Di(1H-indol-3-yl)piperidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2,6-Di(1H-indol-3-yl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The indole groups can interact with various biological receptors, potentially modulating their activity. The piperidinone core may also play a role in the compound’s overall biological effects by influencing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Di(1H-indol-3-yl)piperidine: Similar structure but lacks the carbonyl group at the 4-position.
2,6-Di(1H-indol-3-yl)pyridine: Contains a pyridine ring instead of a piperidinone core.
2,6-Di(1H-indol-3-yl)cyclohexanone: Features a cyclohexanone core instead of a piperidinone core.
Uniqueness
2,6-Di(1H-indol-3-yl)piperidin-4-one is unique due to the presence of both indole groups and the piperidinone core, which confer distinct chemical and biological properties.
Properties
CAS No. |
876931-43-0 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2,6-bis(1H-indol-3-yl)piperidin-4-one |
InChI |
InChI=1S/C21H19N3O/c25-13-9-20(16-11-22-18-7-3-1-5-14(16)18)24-21(10-13)17-12-23-19-8-4-2-6-15(17)19/h1-8,11-12,20-24H,9-10H2 |
InChI Key |
DRMVRQBKPITBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(CC1=O)C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
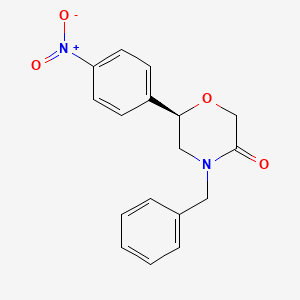
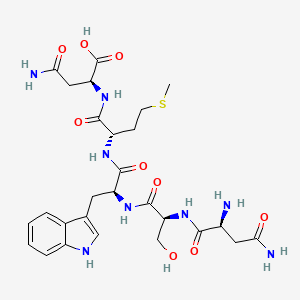
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
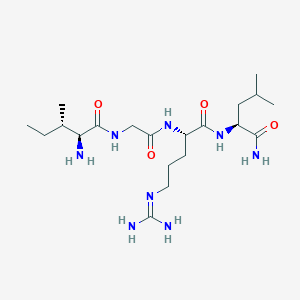
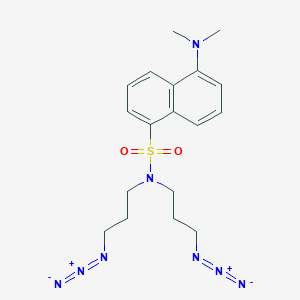
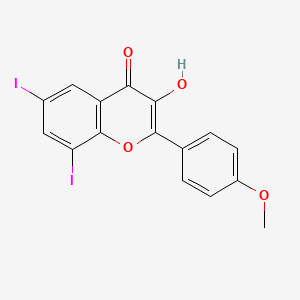
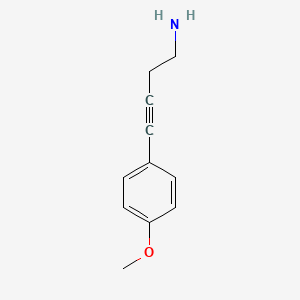
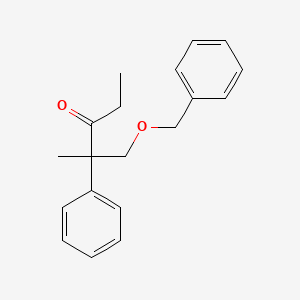
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
